Adamantane-1,3-diyldimethanamine

Description

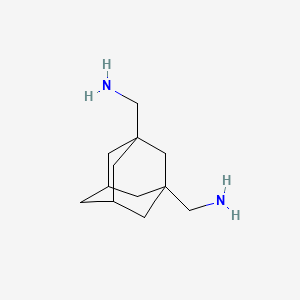

Structure

3D Structure

Properties

IUPAC Name |

[3-(aminomethyl)-1-adamantyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10H,1-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEAFMOPSFWZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Adamantane-1,3-diyldimethanamine

Introduction: The Adamantane Cage in Modern Chemistry

Adamantane, a tricyclic alkane with a unique diamondoid structure, has captivated chemists since its discovery.[1] Its rigid, strain-free cage-like framework imparts exceptional properties to its derivatives, including high thermal stability, lipophilicity, and metabolic resistance.[2][3] These characteristics have made adamantane a privileged scaffold in medicinal chemistry and materials science.[4][5][6] This guide focuses on a particularly interesting derivative: Adamantane-1,3-diyldimethanamine, also known as 1,3-bis(aminomethyl)adamantane. This molecule features two primary amine functionalities extending from the 1 and 3 bridgehead positions of the adamantane core, offering a unique combination of rigidity and reactive sites for further chemical elaboration.

This document provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Identity and Physicochemical Properties

This compound is a symmetrical diamine with the chemical formula C₁₂H₂₂N₂. The IUPAC name for this compound is [3-(aminomethyl)-1-adamantyl]methanamine.

Computed Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 194.32 g/mol | PubChem |

| Molecular Formula | C₁₂H₂₂N₂ | PubChem |

| XLogP3 | 0.7 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 194.17830 g/mol | PubChem |

| Topological Polar Surface Area | 52 Ų | PubChem |

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is not a trivial process and typically involves a multi-step sequence starting from adamantane or a readily available derivative. A logical and efficient synthetic strategy involves the preparation of a key intermediate, Adamantane-1,3-dicarbonitrile, followed by its reduction to the target diamine.

Synthetic Pathway Overview

Sources

A Technical Guide to Adamantane-1,3-diyldimethanamine: A Privileged Scaffold for Advanced Chemical Design

Abstract

Adamantane, a perfectly symmetrical and rigid tricycle alkane, serves as a "lipophilic bullet" in medicinal chemistry, enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] This guide focuses on a key derivative, Adamantane-1,3-diyldimethanamine, a diamino-functionalized scaffold poised for significant applications in drug development, materials science, and supramolecular chemistry. We will provide an in-depth analysis of its chemical identity, synthesis, physicochemical properties, and burgeoning applications, offering a technical resource for researchers and developers seeking to leverage its unique structural attributes.

Chemical Identity and Structure

This compound, also known as 1,3-bis(aminomethyl)adamantane, is a derivative of adamantane featuring two primary aminomethyl groups attached at the bridgehead positions 1 and 3. This specific substitution pattern maintains the rigid adamantane core while providing two reactive sites for further chemical elaboration.

The primary chemical identifier for this compound is its CAS (Chemical Abstracts Service) number. For the free base form, the CAS number is 52234-21-6 .[3] It is also commonly supplied and utilized as a dihydrochloride salt, with the CAS number 69887-15-6 .[4][5]

Core Structural and Chemical Data

The fundamental properties of this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | [3-(aminomethyl)-1-adamantyl]methanamine | |

| CAS Number | 52234-21-6 (Free Base) | |

| CAS Number | 69887-15-6 (Dihydrochloride Salt) | [4][5] |

| Molecular Formula | C₁₂H₂₂N₂ | |

| Molecular Weight | 194.32 g/mol | |

| Topological Polar Surface Area | 52 Ų | [3] |

| Canonical SMILES | C1C2CC3(CC1CC(C2)(C3)CN)CN | [4] |

Structural Visualization

The rigid, three-dimensional structure of the adamantane core is central to the molecule's utility. The 1,3-substitution pattern orients the two aminomethyl groups in a fixed, non-planar arrangement, making it an ideal scaffold for constructing complex molecular architectures.

Caption: A common synthetic pathway to this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol illustrates the reduction of Adamantane-1,3-diacetonitrile. Note: This procedure involves highly reactive and hazardous reagents and must be performed by trained personnel in a controlled laboratory environment with appropriate safety measures.

-

Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon).

-

Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) at 0 °C (ice bath).

-

Substrate Introduction: Adamantane-1,3-diacetonitrile, dissolved in anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension. The rate of addition is controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for several hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Quenching: The flask is cooled to 0 °C, and the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, according to standard procedures for LiAlH₄ workup (e.g., Fieser's method).

-

Isolation: The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with THF or diethyl ether.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or by conversion to the dihydrochloride salt followed by recrystallization.

Applications in Research and Drug Development

The adamantane cage is a privileged structure in medicinal chemistry, known for improving the metabolic stability and lipophilicity of drug candidates. [6][7]Its rigid framework provides a precise and predictable orientation for appended functional groups. [8]this compound leverages these properties, serving as a versatile building block and scaffold.

Role as a Rigid Linker and Scaffold

The diamine functionality allows this molecule to be used as a rigid linker to connect two pharmacophores. This is particularly valuable in the design of:

-

Bivalent Ligands: By tethering two molecules that bind to separate receptor sites, bivalent ligands can exhibit significantly enhanced affinity and selectivity. The fixed distance and angle between the amino groups of the adamantane core provide a structurally defined linker.

-

PROTACs and Molecular Glues: The adamantane scaffold can be incorporated into proteolysis-targeting chimeras (PROTACs) to link a target-binding moiety and an E3 ligase-binding moiety.

-

High-Performance Polymers: The incorporation of the bulky, rigid adamantane cage into polymer backbones, such as in polyimides and polyamides, can impart exceptional thermal stability, high glass transition temperatures, and enhanced solubility. [9]

Foundation for Novel Bioactive Compounds

The primary amine groups are nucleophilic and can be readily derivatized to form a wide array of new chemical entities. This has led to its exploration in several therapeutic areas:

-

Antiviral Agents: The aminoadamantane pharmacophore is famous for its antiviral properties, notably against the Influenza A M2 ion channel. [1]Derivatives of adamantane diamines are actively investigated for new antiviral applications.

-

Neurological Disorders: Memantine, an adamantane derivative, is used in the treatment of Alzheimer's disease. [10][6]The diamine scaffold offers a starting point for creating novel modulators of CNS targets, such as NMDA receptors. [11]* Enzyme Inhibitors: The adamantane moiety can serve as a lipophilic anchor that fits into hydrophobic pockets of enzyme active sites. [2]Functionalization of the diamine allows for the introduction of groups that can interact with other regions of the target enzyme, leading to potent and selective inhibitors.

Safety and Handling

This compound and its salts are corrosive and can cause severe skin burns and eye damage. Handling requires appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Inhalation: Remove the person to fresh air and seek immediate medical attention. [12]* Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. [12]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. * Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Store the compound in a cool, dry, well-ventilated area, under an inert atmosphere, and away from incompatible materials. [5]

Conclusion

This compound is more than a simple diamine; it is a sophisticated chemical tool. Its defining features—a rigid, lipophilic core and two strategically placed, reactive amine groups—make it a highly valuable scaffold for innovation. For researchers in medicinal chemistry, it provides a robust platform for developing drugs with enhanced stability and novel mechanisms of action. In materials science, it is a key component for creating next-generation polymers with superior physical properties. As synthetic methodologies become more refined and our understanding of its structure-activity relationships deepens, the applications for this unique adamantane derivative will undoubtedly continue to expand.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Available from: [Link]

-

Pleșca, D. A., et al. (2019). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 26(30), 5625-5648. Available from: [Link]

-

Jadhav, S. R., & D'Souza, V. T. (2011). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 16(2), 1415–1431. Available from: [Link]

-

Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967–2978. Available from: [Link]

-

Spilovska, K., et al. (2020). Adamantane derivatives: Pharmacological and toxicological properties (Review). Biomedical Reports, 13(5), 1-1. Available from: [Link]

-

PubChem. Adamantane-1,3-diamine. National Center for Biotechnology Information. Available from: [Link]

-

Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967–2978. Available from: [Link]

-

SciSpace. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Available from: [Link]

-

PubChem. 1,3-Bis(1-aminoethyl)adamantane dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

MySkinRecipes. This compound dihydrochloride. Available from: [Link]

-

ResearchGate. Photochemical Preparation of 1,3,5,7-Tetracyanoadamantane and Its Conversion to 1,3,5,7-Tetrakis(aminomethyl)adamantane. Available from: [Link]

-

Pop, F. D., et al. (2022). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 23(20), 12480. Available from: [Link]

-

Lee, G. S., Bashara, J. N., Sabih, G., Oganesyan, A., Godjoian, G., Duong, H. M., ... & Gutiérrez, C. G. (2002). Photochemical Preparation of 1,3,5,7-Tetracyanoadamantane and Its Conversion to 1,3,5,7-Tetrakis(aminomethyl)adamantane. The Journal of Organic Chemistry, 67(10), 3255–3258. Available from: [Link]

-

Wikipedia. Adamantane. Available from: [Link]

-

Romeo, G., et al. (2021). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(8), 1629–1643. Available from: [Link]

-

Gadzhev, N., & Hristova, M. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1021–1029. Available from: [Link]

-

Wikipedia. 1,3-Bis(aminomethyl)cyclohexane. Available from: [Link]

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. This compound | C12H22N2 | CID 658273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 69887-15-6 this compound dihydrochloride AKSci 9276DM [aksci.com]

- 6. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,3-BAC / 1,3-Bis(Aminomethyl)cyclohexane | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

An In-depth Technical Guide to the Discovery and History of Adamantane Diamine Compounds

Abstract: The adamantane scaffold, a perfectly symmetrical, rigid, and lipophilic diamondoid hydrocarbon, represents a cornerstone of medicinal and materials chemistry. Its discovery in 1933 opened a new field of polyhedral organic chemistry.[1] While mono-functionalized derivatives like amantadine and memantine are celebrated for their therapeutic impact, the history and synthesis of adamantane diamines are equally rich and critical for developing advanced polymers, molecular scaffolds, and novel therapeutics. This guide provides an in-depth exploration of the discovery of the adamantane core, the evolution of synthetic strategies to produce its diamine derivatives, and the causal reasoning behind key experimental methodologies. It serves as a technical resource for researchers, scientists, and drug development professionals, offering both historical context and practical, field-proven insights.

The Adamantane Scaffold: A Foundation of Rigidity and Lipophilicity

The story of adamantane diamines begins with the discovery of their parent hydrocarbon. In 1933, Czech chemists S. Landa and V. Machacek isolated a peculiar, highly stable compound with a high melting point from petroleum fractions of the Hodonín oil field.[1][2][3] Named "adamantane" due to the structural similarity of its carbon framework to that of a diamond lattice, this molecule, C₁₀H₁₆, was the first of the "diamondoid" molecules to be identified.[1][2][3][4]

Initial attempts to synthesize this unique structure were challenging. While its existence was postulated as early as 1924, the first successful, albeit low-yield (0.16%), laboratory synthesis was achieved by Vladimir Prelog in 1941.[1][2][3] The field of adamantane chemistry was fundamentally transformed in 1957 when Paul von Ragué Schleyer developed a remarkably simple and efficient synthesis via the Lewis-acid catalyzed rearrangement of tetrahydrodicyclopentadiene.[5][6] This breakthrough made adamantane and its derivatives widely available, paving the way for extensive research into their applications.[6][7]

The adamantane cage possesses a unique combination of properties that make it a "privileged scaffold" in medicinal chemistry:[8]

-

Rigidity and Steric Bulk: The cage-like structure provides a rigid, predictable three-dimensional framework, allowing for precise orientation of functional groups to interact with biological targets.[8][9]

-

Lipophilicity: This hydrocarbon-rich structure is highly lipophilic, which can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[8][10]

-

Metabolic Stability: The scaffold is resistant to metabolic degradation, which can prolong the half-life of a drug.[8]

These properties fueled the rapid development of mono-substituted adamantane drugs, beginning with the discovery of the antiviral activity of 1-aminoadamantane (amantadine) in the 1960s.[6][7][8] This success story set the stage for exploring more complex functionalizations, including the introduction of multiple amino groups.

Emergence of Adamantane Diamines: Synthetic Challenges and Key Isomers

The introduction of two amino groups onto the adamantane core presents significant synthetic hurdles. The primary challenge lies in controlling the regioselectivity of the functionalization. The adamantane cage has two types of carbon atoms: four tertiary bridgehead positions (C1, C3, C5, C7) and six secondary methylene bridge positions (C2, C4, C6, C8, C9, C10). The bridgehead positions are more reactive towards electrophilic substitution due to the stability of the resulting tertiary carbocations.

Consequently, 1,3-diaminoadamantane is the most studied and accessible isomer.[11][12] Its synthesis requires overcoming the deactivating inductive effect of the first functional group to introduce the second. Other isomers, such as 1,2-diaminoadamantane, are chiral and present even greater synthetic complexity.[13]

Key Synthetic Methodologies: A Comparative Analysis

Several distinct pathways have been developed to synthesize adamantane diamines, each with specific advantages and limitations. The choice of method is often dictated by the desired isomer, available starting materials, and tolerance for harsh reagents.

The Ritter Reaction Pathway

The Ritter reaction is a cornerstone of adamantane chemistry, enabling the direct amination of C-H bonds via a carbocation intermediate.[14][15][16][17] This method is particularly effective for functionalizing the stable tertiary bridgehead positions.

Causality: The reaction's success hinges on the formation of a stable tertiary adamantyl carbocation. Strong acids like sulfuric acid protonate a precursor (e.g., an alcohol or halide), which then departs as a leaving group. The highly electrophilic carbocation is then trapped by the lone pair of a nitrile (like acetonitrile), forming a stable nitrilium ion. Subsequent hydrolysis yields the desired N-alkyl amide, which can be further hydrolyzed to the primary amine.[16]

Workflow for 1,3-Diaminoadamantane via Ritter Reaction: A common route starts from 1,3-dihydroxyadamantane or 1,3-dibromoadamantane.

Protocol 1: Synthesis of 1,3-Diacetylaminoadamantane from 1,3-Dibromoadamantane [12]

-

Reaction Setup: To a stirred solution of 1,3-dibromoadamantane in acetonitrile, add concentrated sulfuric acid dropwise at 0°C.

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Neutralize the solution with a strong base (e.g., NaOH solution) to precipitate the product.

-

Isolation: Filter the solid precipitate, wash thoroughly with water, and dry to yield 1,3-diacetylaminoadamantane.

Hofmann and Curtius Rearrangements

These classical name reactions provide a route to amines from carboxylic acid derivatives, representing an alternative to direct amination. They are particularly useful for synthesizing diamines from adamantane-1,3-dicarboxylic acid.[18]

Causality: Both reactions proceed by converting a carboxylic acid into an intermediate that, upon rearrangement, loses a molecule (CO₂ for Hofmann, N₂ for Curtius) to form an isocyanate.[19][20][21] This isocyanate is then hydrolyzed to the primary amine. The key advantage is the reliable conversion of a carboxyl group to an amino group with one less carbon atom.[21]

The Curtius Rearrangement: [19][20][21] This method involves the conversion of adamantane-1,3-dicarboxylic acid to the corresponding diacyl azide. Thermal decomposition of the diacyl azide leads to a concerted rearrangement, losing nitrogen gas to form a diisocyanate, which is then hydrolyzed.[20]

Protocol 2: Synthesis of 1,3-Diaminoadamantane via Curtius Rearrangement (Conceptual) [19][22][23][24]

-

Acid Chloride Formation: Convert adamantane-1,3-dicarboxylic acid to adamantane-1,3-diacyl chloride using thionyl chloride or oxalyl chloride.

-

Acyl Azide Synthesis: React the diacyl chloride with sodium azide (NaN₃) in a suitable solvent (e.g., acetone) under careful temperature control to form the diacyl azide. Caution: Acyl azides are potentially explosive and must be handled with extreme care.

-

Rearrangement and Trapping: Gently heat the acyl azide solution in an inert solvent. The rearrangement will occur with the evolution of nitrogen gas. The resulting diisocyanate can be trapped by adding an alcohol (to form a dicarbamate) or hydrolyzed directly with acidic water.

-

Final Hydrolysis: If a carbamate was formed, hydrolyze it to the free diamine using strong acid or base.

Amination with Urea

A more direct and often safer method involves the amination of adamantane halides using urea in the presence of a strong acid.[25][26] This approach avoids hazardous intermediates like acyl azides.

Causality: Strong acids, such as trifluoroacetic acid, facilitate the formation of an adamantyl carbocation from a halide precursor (e.g., 1,3-dibromoadamantane).[25] Urea then acts as the nitrogen nucleophile, attacking the carbocation. Subsequent hydrolysis of the intermediate yields the diamine.[12][25]

Protocol 3: Synthesis of 1,3-Diaminoadamantane from 1,3-Dibromoadamantane and Urea [25]

-

Reaction Setup: Combine 1,3-dibromoadamantane, urea, and a high-boiling solvent like diphenyl ether in a reaction flask.

-

Acid Addition: Add trifluoroacetic acid to the mixture.

-

Reaction Execution: Heat the mixture under reflux for several hours. The reaction progress can be monitored by analyzing aliquots.

-

Work-up: After cooling, dissolve the product by adding hydrochloric acid.

-

Purification: Filter any insoluble materials. Neutralize the filtrate with a strong base (e.g., NaOH) and extract the diamine product with an organic solvent.

-

Isolation: Remove the solvent under reduced pressure and dry the product to obtain 1,3-diaminoadamantane.

| Method | Precursor | Key Reagents | Advantages | Disadvantages |

| Ritter Reaction | Dihalide, Diol | Nitrile, Strong Acid | Direct, high yield for tertiary positions | Requires strong acids, intermediate amide hydrolysis needed |

| Curtius Rearrangement | Dicarboxylic Acid | NaN₃, SOCl₂ | Versatile, good for specific isomers | Involves potentially explosive acyl azide intermediate |

| Hofmann Rearrangement | Dicarboxylic Acid Amide | Br₂, NaOH | Avoids azides | Can have side reactions, uses stoichiometric bromine |

| Amination with Urea | Dihalide | Urea, Strong Acid | Safer reagents, relatively direct | May require high temperatures and strong acids |

Applications and Future Outlook

While mono-amino adamantanes like memantine (used for Alzheimer's disease) and amantadine (antiviral/antiparkinsonian) are well-established drugs, adamantane diamines serve primarily as advanced building blocks.[27][28][29][30]

-

High-Performance Polymers: The rigidity and thermal stability of the adamantane core are imparted to polymers when diamines are used as monomers. This leads to materials like polyimides with high glass transition temperatures, excellent thermal stability, and specific gas permeability properties, useful for membranes and electronics.[22]

-

Supramolecular Chemistry: The well-defined geometry of adamantane diamines makes them ideal components for constructing complex molecular architectures, such as metal-organic frameworks (MOFs) and molecular cages.[9]

-

Medicinal Chemistry Scaffolds: They serve as rigid linkers to which pharmacophores can be attached, allowing for precise control over the spatial orientation of active groups to optimize binding with biological targets.[10][31]

The history of adamantane diamines is a testament to the ingenuity of synthetic chemists in functionalizing a uniquely stable and non-reactive scaffold. Future research will likely focus on developing more efficient, enantioselective syntheses for chiral diamines and exploring their applications in asymmetric catalysis and novel therapeutics where three-dimensional rigidity and precise functional group placement are paramount.

References

- Adamantane - Wikipedia.

- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central.

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Chemical Reviews - ACS Public

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv

- History of the Discovery of Adamantane (The First Diamondoid Molecule)

- Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed.

- History of the Discovery of Adamantane (The First Diamondoid Molecule)

- Optimizing Your Chemical Synthesis with Adamantane-1,3-diamine.

- History of the Discovery of Adamantane (The First Diamondoid Molecule) - World Scientific Publishing.

- Adamantane in Medicinal Chemistry: A Technical Guide for Drug Development Professionals - Benchchem.

- Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.

- Intermolecular Ritter-Type C–H Amination of Unactiv

- Understanding the Chemical Properties of Adamantane-1,3-diamine for Synthesis.

- Synthesis and Characterization of 1,3-Diaminoadamantane | Request PDF - ResearchG

- Synthesis of Adamantane by Hermann Stetter (1956) - SynArchive.

- Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons | Journal of the American Chemical Society.

- Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PubMed Central.

- Technical Support Center: The Ritter Reaction for Adamantane Deriv

- Memantine HCl synthesis - ChemicalBook.

- Synthesis and Characteriz

- Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed Central.

- CN102942490A - Synthesis of memantine hydrochloride - Google P

- synthesis of memantine hydrochloride by direct amino

- CN1335299A - Synthesis of memantine hydrochloride - Google P

- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC - NIH.

- CN102093228B - Method for synthesizing 1, 3-adamantane diamine - Google P

- Synthesis and Characterization of 1,3-Diaminoadamantane | Asian Journal of Chemistry.

- Ritter reaction - Wikipedia.

- Neue Synthesen und Reaktionen in der Adamantan-Reihe - Stetter, Hermann - morawa.

- The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing).

- 1,3-Adamantanedicarboxylic acid synthesis - ChemicalBook.

- N-tert-BUTYL ADAMANTANYL-1-YL-CARBAM

- Curtius rearrangement - Wikipedia.

- Curtius Rearrangement - Alfa Chemistry.

- Neue Synthesen und Reaktionen in der Adamantan-Reihe (Forschungsberichte des Landes Nordrhein-Westfalen) von Hermann Stetter - Taschenbuch - Medimops.

- Adamantane in Drug Delivery Systems and Surface Recognition - MDPI.

- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed.

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. worldscientific.com [worldscientific.com]

- 3. worldscientific.com [worldscientific.com]

- 4. worldscientific.com [worldscientific.com]

- 5. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. jchr.org [jchr.org]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Ritter reaction - Wikipedia [en.wikipedia.org]

- 18. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 19. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. CN102093228B - Method for synthesizing 1, 3-adamantane diamine - Google Patents [patents.google.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. asianpubs.org [asianpubs.org]

- 26. jmpm.vn [jmpm.vn]

- 27. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Memantine HCl synthesis - chemicalbook [chemicalbook.com]

- 29. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 30. CN1335299A - Synthesis of memantine hydrochloride - Google Patents [patents.google.com]

- 31. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of Adamantane-1,3-diyldimethanamine

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane-1,3-diyldimethanamine, a diamine derivative of the rigid, tricyclic adamantane core, represents a class of molecules with significant potential in medicinal chemistry and materials science. The unique cage-like structure of adamantane imparts desirable properties such as high thermal stability, lipophilicity, and metabolic resistance to molecules in which it is incorporated.[1][2] These characteristics have led to the successful development of several adamantane-based drugs, including antivirals like Amantadine and neuroprotective agents like Memantine.[3] For researchers and drug development professionals working with this compound, a thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount for advancing its applications from the laboratory to clinical or industrial settings.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It offers insights into its predicted behavior in various solvent systems and under different stress conditions. Furthermore, this document details robust, step-by-step experimental protocols for the systematic evaluation of these critical parameters, enabling researchers to generate reliable data for formulation development, pharmacokinetic studies, and regulatory submissions.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₁₂H₂₂N₂ and a molecular weight of approximately 194.32 g/mol . The structure features a rigid adamantane cage with two aminomethyl groups (-CH₂NH₂) attached at the 1 and 3 bridgehead positions. This symmetrical arrangement and the presence of primary amine functionalities are key determinants of its chemical behavior.

The adamantane core is highly lipophilic, contributing to a general tendency for low aqueous solubility.[4] However, the two primary amine groups are polar and capable of forming hydrogen bonds, which can enhance solubility in polar solvents.[5] Moreover, these basic amine groups can be protonated to form salts, a common strategy to significantly improve aqueous solubility.[6] The rigid, strain-free nature of the adamantane cage contributes to the overall stability of the molecule.[2][7]

Table 1: Estimated Physicochemical Properties of this compound

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₂H₂₂N₂ | PubChem CID 658273 |

| Molecular Weight | 194.32 g/mol | PubChem CID 658273 |

| pKa (of amine groups) | ~10-11 | Estimated based on typical primary amines |

| LogP | ~1.5 - 2.5 | Estimated based on the lipophilic adamantane core and polar amine groups |

| Physical State | Likely a solid at room temperature | Based on similar adamantane derivatives[5] |

Solubility Profile

The solubility of a compound is a critical factor influencing its absorption, distribution, and bioavailability. For this compound, solubility is expected to be highly dependent on the solvent's polarity and the pH of aqueous media.

-

Aqueous Solubility : Due to the hydrophobic adamantane core, the intrinsic solubility in neutral water is expected to be low. However, the presence of two basic amine groups means that solubility will increase significantly in acidic conditions (pH < pKa) due to the formation of the more soluble protonated salt form.[6]

-

Organic Solubility : The compound is anticipated to exhibit good solubility in polar organic solvents such as methanol, ethanol, and DMSO, owing to the polar aminomethyl groups.[5] Solubility in non-polar solvents like hexane and toluene is predicted to be limited.[4][5]

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | |||

| pH 2 (0.01 M HCl) | High | Salt formation | |

| pH 7.4 (PBS) | Low to Moderate | Balance between lipophilic core and polar amines | |

| pH 10 (Carbonate Buffer) | Low | Free base form is less soluble | |

| Polar Aprotic | |||

| DMSO, DMF | High | Good hydrogen bond acceptors | |

| Polar Protic | |||

| Methanol, Ethanol | High | Capable of hydrogen bonding with the amine groups[5] | |

| Non-Polar | |||

| Hexane, Toluene | Low | Dominated by the lipophilic adamantane core[4][5] |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, both kinetic and thermodynamic assays are recommended. Kinetic solubility provides a high-throughput assessment suitable for early discovery, while thermodynamic solubility offers a more accurate measure of equilibrium, crucial for later-stage development.[8][9]

Kinetic Solubility Assay (Shake-Flask Method)

This method provides a rapid assessment of solubility from a DMSO stock solution.[10][11]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.01 M Hydrochloric acid (HCl)

-

Microtiter plates (96-well)

-

Plate shaker/thermomixer

-

Filtration plate or centrifugation capability

-

LC-MS/MS or HPLC-UV for quantification[12]

Procedure:

-

Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in DMSO.

-

Sample Preparation : In duplicate, add 2 µL of the 10 mM DMSO stock solution to 98 µL of the desired aqueous buffer (e.g., PBS pH 7.4) in the wells of a microtiter plate. This results in a final concentration of 200 µM with 2% DMSO.

-

Incubation : Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours at a consistent speed (e.g., 850 rpm).[11]

-

Separation of Undissolved Compound :

-

Filtration : Place the incubation plate on top of a 96-well filter plate and filter the contents into a clean collection plate.

-

Centrifugation : Alternatively, centrifuge the plate at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitate. Carefully aspirate the supernatant.

-

-

Quantification : Analyze the concentration of the dissolved compound in the filtrate or supernatant using a validated LC-MS/MS or HPLC-UV method against a standard curve prepared in the same buffer and DMSO concentration.[10][12]

Thermodynamic Solubility Assay

This assay measures the equilibrium solubility of the solid compound.[13][14][15]

Materials:

-

Solid this compound

-

Aqueous buffers (e.g., PBS pH 7.4, 0.01 M HCl)

-

Glass vials

-

Thermomixer or orbital shaker

-

Syringe filters (0.45 µm)

-

LC-MS/MS or HPLC-UV for quantification

Procedure:

-

Sample Preparation : Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer.

-

Equilibration : Seal the vials and incubate at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.[9][13]

-

Phase Separation : Allow the vials to stand for a short period to let the excess solid settle.

-

Filtration : Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification : Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated analytical method.[14]

Caption: Experimental workflows for solubility determination.

Chemical Stability and Degradation Pathways

Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could impact efficacy or safety.[16] The primary sites of potential degradation are the aminomethyl groups.

-

Oxidative Degradation : Primary amines are susceptible to oxidation, which can lead to the formation of imines, oximes, or other degradation products. The presence of oxidizing agents, such as peroxides, or exposure to atmospheric oxygen, especially in the presence of metal ions, could promote this pathway.[17]

-

Reaction with Carbonyls : The primary amine groups can react with aldehydes or ketones, which may be present as excipients or leachables from container-closure systems, to form imine adducts (Schiff bases).

-

Thermal Stability : The adamantane cage itself is highly thermally stable.[7] Degradation at elevated temperatures would likely involve the aminomethyl side chains.

-

Photostability : While the adamantane core does not absorb light in the near-UV and visible range, the molecule's overall photostability should be assessed as per ICH guidelines.

Experimental Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[18][19] The goal is to achieve a target degradation of 5-20%.[16]

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Solvents for sample dissolution (e.g., water, methanol)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

LC-MS/MS or HPLC with a photodiode array (PDA) detector

Procedure:

-

Preparation of Stock Solution : Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Acid Hydrolysis :

-

Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

-

Heat the samples at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24, 48 hours).

-

At each time point, withdraw an aliquot, neutralize with NaOH, and analyze.

-

-

Base Hydrolysis :

-

Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

-

Heat the samples under the same conditions as acid hydrolysis.

-

At each time point, withdraw an aliquot, neutralize with HCl, and analyze.

-

-

Oxidative Degradation :

-

Mix the stock solution with 3% H₂O₂.

-

Keep the sample at room temperature and analyze at various time points (e.g., 2, 8, 24 hours).[20]

-

-

Thermal Degradation :

-

Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C).

-

Analyze samples at set intervals.

-

-

Photolytic Degradation :

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze the samples and compare them to a dark control stored under the same conditions.

-

-

Analysis :

-

Analyze all stressed samples by a stability-indicating HPLC method, preferably with both PDA and MS detection.

-

Calculate the percentage of degradation and identify any major degradation products.

-

Caption: Workflow for forced degradation studies.

Analytical Methodologies

A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric (MS) detection is the recommended technique.

-

Chromatography : Reversed-phase HPLC using a C18 column is generally suitable for adamantane derivatives. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) will likely provide good separation of the parent compound from its potential degradants.[12]

-

Detection :

-

UV/PDA : A Photodiode Array detector allows for the monitoring of absorbance at multiple wavelengths and can assess peak purity.

-

MS/MS : Tandem Mass Spectrometry provides high sensitivity and selectivity for quantification and is invaluable for the structural elucidation of unknown degradation products.

-

Conclusion

This compound is a promising molecule with a unique structural scaffold. A comprehensive understanding of its solubility and stability is a prerequisite for its successful application in drug development and materials science. This guide provides a framework for predicting these properties and outlines detailed experimental protocols for their empirical determination. By systematically evaluating solubility across various solvents and pH levels, and by performing rigorous forced degradation studies, researchers can generate the critical data needed to optimize formulations, ensure product quality, and accelerate the development timeline.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Adamantane - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 15. evotec.com [evotec.com]

- 16. acdlabs.com [acdlabs.com]

- 17. onyxipca.com [onyxipca.com]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 19. pharmtech.com [pharmtech.com]

- 20. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Adamantane-1,3-diyldimethanamine: A Guide to Theoretical and Computational Modeling

Abstract

Adamantane, a rigid, diamondoid hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry, lending its unique properties of lipophilicity, metabolic stability, and a three-dimensional structure to a variety of therapeutic agents.[1] This technical guide provides a comprehensive framework for the theoretical and computational modeling of a promising, yet underexplored derivative, adamantane-1,3-diyldimethanamine. We will delve into the core principles and practical methodologies of quantum mechanics (QM) and molecular mechanics (MM) to elucidate the structural, electronic, and dynamic properties of this molecule. This in-silico approach is paramount for accelerating drug discovery and development by providing a rational basis for understanding its bioactivity and for the design of novel therapeutics.

Introduction: The Significance of the Adamantane Core in Drug Design

The adamantane cage is a highly versatile building block in the design of bioactive molecules.[2] Its rigid structure provides a fixed orientation for appended functional groups, which can be crucial for specific interactions with biological targets.[3] Furthermore, the lipophilic nature of the adamantane moiety can enhance the ability of a drug candidate to cross cellular membranes and improve its pharmacokinetic profile.[1] Adamantane derivatives have found applications as antiviral, anti-Parkinson's, and anti-diabetic agents, among others.[1]

This compound, with its C12H22N2 molecular formula, presents a compelling architecture featuring the rigid adamantane core flanked by two primary amine functionalities via methylene linkers.[4] These amine groups are poised for a multitude of interactions, including hydrogen bonding and salt bridge formation, which are critical for molecular recognition at biological targets. The diamine nature of this compound suggests its potential as a linker in various applications, from the synthesis of novel polymers and metal-organic frameworks (MOFs) to the development of bivalent ligands in drug design.[2]

This guide will provide researchers, scientists, and drug development professionals with a robust computational workflow to explore the full potential of this compound.

Theoretical Framework and Computational Methodologies

A multi-pronged computational approach is essential to gain a holistic understanding of this compound. We will leverage the strengths of both quantum mechanics for high-accuracy electronic structure calculations and molecular mechanics for exploring conformational landscapes and dynamic behavior.

Quantum Mechanical (QM) Investigations: Unveiling Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a powerful and widely-used quantum chemical method that offers a favorable balance between computational cost and accuracy for molecules of this size.[3][5]

Workflow for Quantum Mechanical Calculations:

Caption: Molecular dynamics simulation workflow for this compound.

Experimental Protocol: Step-by-Step MD Simulation

-

Force Field Parameterization:

-

Rationale: To accurately describe the potential energy of the system as a function of its atomic coordinates.

-

Selection: Widely used force fields for small molecules and biomolecular systems include CHARMM, AMBER, GROMOS, and OPLS. The choice of force field will depend on the simulation software and the environment being modeled. For adamantane derivatives, a well-parameterized force field that accurately captures the rigid cage structure is crucial.

-

Parameter Generation: If parameters for this compound are not available in the chosen force field, they may need to be generated using tools like the CHARMM General Force Field (CGenFF) or by fitting to QM data.

-

-

System Setup:

-

Solvation: Place the molecule in a periodic box of explicit solvent (e.g., TIP3P water model) to mimic physiological conditions.

-

Neutralization: Add counter-ions (e.g., Cl- or Na+) to neutralize the system.

-

-

Simulation Protocol:

-

Energy Minimization: Remove any steric clashes in the initial system.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then adjust the pressure to the desired value (e.g., 1 atm) in two stages: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

-

Production MD: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space and observe the dynamic behavior of the molecule.

-

-

Trajectory Analysis:

-

Rationale: To extract meaningful information from the simulation trajectory.

-

Analyses:

-

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

-

Hydrogen Bond Analysis: To quantify the formation and lifetime of intramolecular and intermolecular hydrogen bonds.

-

Interaction Energy Calculations: When studying the interaction with a biological target, this analysis can quantify the binding affinity.

-

-

Data Presentation and Interpretation

Quantitative Data Summary

The following table presents a hypothetical summary of key quantitative data that can be obtained from the computational studies described above.

| Parameter | Computational Method | Predicted Value | Significance |

| Ground State Energy | DFT (B3LYP-D3/6-311+G(d,p)) | -X.XXX Hartrees | Thermodynamic stability of the molecule. |

| HOMO Energy | DFT (B3LYP-D3/6-311+G(d,p)) | -Y.YY eV | Indicator of electron-donating ability. |

| LUMO Energy | DFT (B3LYP-D3/6-311+G(d,p)) | +Z.ZZ eV | Indicator of electron-accepting ability. |

| HOMO-LUMO Gap | DFT (B3LYP-D3/6-311+G(d,p)) | ΔE eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | DFT (B3LYP-D3/6-311+G(d,p)) | D.DD Debye | Overall polarity of the molecule. |

| Average RMSD | MD Simulation | A.AA Å | Conformational stability in solution. |

Visualization of Key Properties

Visual representations are crucial for interpreting the results of computational modeling.

Electrostatic Potential (ESP) Map:

An ESP map of this compound would likely show negative potential (red) around the nitrogen atoms of the amine groups, indicating their nucleophilic character and propensity for hydrogen bond donation. The adamantane core would exhibit a more neutral potential (green/blue).

Frontier Molecular Orbitals (HOMO and LUMO):

The HOMO is expected to be localized primarily on the lone pairs of the nitrogen atoms, consistent with their electron-donating nature. The LUMO would likely be distributed over the σ* orbitals of the C-N and C-H bonds.

Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a powerful toolkit for the in-depth characterization of this compound. By combining the electronic structure insights from quantum mechanics with the dynamic and conformational information from molecular dynamics, researchers can gain a comprehensive understanding of this promising molecule. These in-silico studies can guide synthetic efforts, predict potential biological activities, and ultimately accelerate the drug discovery and development process.

Future computational work could involve virtual screening of this compound against various biological targets, detailed free energy calculations to predict binding affinities, and simulations of its transport across biological membranes. These studies will be instrumental in unlocking the full therapeutic potential of this and other novel adamantane derivatives.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

-

PubChem. (n.d.). This compound | C12H22N2 | CID 658273. National Center for Biotechnology Information. Retrieved from [Link]

-

Sharma, A., & Guin, M. (2025). Computational study of nitrogen-rich hexaazaadamantane cage compounds as potential energetic materials. Journal of Molecular Modeling, 31(4), 116. Retrieved from [Link]

-

DergiPark. (n.d.). Complexation Energies and Electronic-Structural Properties of Adamantane Derivatives: A DFT Study. Retrieved from [Link]

-

Olson, G. L., & Schleyer, P. v. R. (2004). Density functional theory study of adamantanediyl dications C10H142+ and protio-adamantyl dications C10H162+. Proceedings of the National Academy of Sciences, 101(30), 10871–10875. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PMC. Retrieved from [Link]

Sources

- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adıyaman University Journal of Science » Submission » Complexation Energies and Electronic-Structural Properties of Adamantane Derivatives: A DFT Study [dergipark.org.tr]

- 3. pnas.org [pnas.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Computational study of nitrogen-rich hexaazaadamantane cage compounds as potential energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Adamantane-Based Diamines: Scaffolds for Innovation in Material Science and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane-based diamines represent a fascinating and underexplored class of molecules that bridge the gap between medicinal chemistry and advanced materials science. Their unique, rigid, cage-like structure, inherited from the adamantane core, imparts exceptional thermal stability, chemical robustness, and a predictable three-dimensional geometry. The presence of two reactive amine functionalities allows for their use as versatile building blocks, or synthons, in a wide array of chemical transformations. While the adamantane moiety is famously represented in pharmaceuticals like Memantine and Amantadine, the potential of its diamino-derivatives remains significantly untapped. This technical guide illuminates promising and innovative research avenues for adamantane-based diamines, moving beyond their conventional applications. We will explore their potential in the rational design of high-performance polymers, their emerging role as ligands in catalysis and coordination chemistry, and their application as dynamic components in supramolecular assemblies and drug delivery systems. This document provides a scientifically grounded framework, complete with experimental insights and protocols, to empower researchers to unlock the full potential of these remarkable scaffolds.

Introduction: The Adamantane Advantage

The adamantane cage is a perfectly symmetrical, strain-free, and lipophilic hydrocarbon structure (C₁₀H₁₆). Its diamondoid nature confers a range of desirable properties:

-

Exceptional Rigidity: The fused cyclohexane rings in a chair conformation create a rigid framework that resists conformational changes. This property is invaluable for creating predictable and well-defined molecular architectures.

-

Thermal and Chemical Stability: The carbon-carbon single bonds within the adamantane core are exceptionally stable, leading to high thermal degradation temperatures and resistance to harsh chemical environments.

-

Three-Dimensionality: The bulky, globular shape of the adamantane scaffold can be exploited to create materials with significant free volume or to probe specific binding pockets in biological targets.

-

Biocompatibility and Lipophilicity: The lipophilic nature of the adamantane cage facilitates passage through biological membranes, a key feature leveraged in drug design.

When this core is functionalized with two amine groups, for instance at the 1 and 3 positions (1,3-diaminoadamantane), the resulting molecule becomes a powerful and versatile building block for creating complex molecular systems.

Potential Research Area 1: High-Performance Polymers and Microporous Materials

The synthesis of advanced polymers with superior thermal stability and intrinsic microporosity is a continuous goal in materials science. Adamantane-based diamines are prime candidates for monomers in the synthesis of polymers such as polyimides and polyamides due to their rigid structure.

Rationale and Scientific Insight

Traditional aromatic diamines used in polyimide synthesis can lead to dense polymer chain packing, which can limit properties like gas permeability. The bulky, non-planar structure of adamantane prevents efficient chain packing, thereby creating intrinsic microporosity within the polymer matrix. This "frustrated" packing results in materials with a high fractional free volume (FFV), which is directly correlated with enhanced gas permeability and separation performance, making them ideal for membrane applications. Furthermore, the inherent thermal stability of the adamantane unit contributes to polymers with exceptionally high glass transition temperatures (Tg) and thermal degradation points.

Experimental Workflow: Synthesis of an Adamantane-Based Polyimide

This protocol outlines the synthesis of a polyimide derived from 1,3-diaminoadamantane and a commercially available dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Diagrammatic Representation of the Two-Step Polyimide Synthesis

Caption: A two-step process for synthesizing adamantane-based polyimide films.

Step-by-Step Protocol:

-

Monomer Preparation: Ensure 1,3-diaminoadamantane and 6FDA are of high purity. Dry both monomers under vacuum at 60°C for at least 12 hours before use to remove any residual moisture, which can interfere with polymerization.

-

Poly(amic acid) Synthesis: In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, add an equimolar amount of 1,3-diaminoadamantane to anhydrous N-methyl-2-pyrrolidone (NMP). Stir until the diamine is fully dissolved.

-

Polymerization: Slowly add an equimolar amount of 6FDA powder to the diamine solution in small portions over one hour. The reaction is exothermic; maintain the temperature at 25°C using a water bath. A significant increase in viscosity will be observed.

-

Reaction Completion: Allow the reaction to proceed under a nitrogen atmosphere at room temperature for 24 hours to ensure the formation of a high molecular weight poly(amic acid) (PAA) solution.

-

Film Casting: Cast the viscous PAA solution onto a clean glass plate using a doctor blade. The thickness of the cast film will determine the final membrane thickness.

-

Thermal Imidization: Place the cast film in a vacuum oven or a furnace with a nitrogen inlet. The imidization process is performed via a stepwise heating program: 100°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, 250°C for 30 minutes, and finally 300°C for 1 hour. This gradual heating is critical to prevent solvent shocking and to ensure complete cyclodehydration to the final polyimide structure.

-

Characterization: The resulting transparent and flexible film can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm imidization, thermogravimetric analysis (TGA) to assess thermal stability, and gas permeation analysis to evaluate its separation performance for gases like CO₂, O₂, and N₂.

Data Interpretation

| Property | Expected Outcome for Adamantane-Polyimide | Rationale |

| Glass Transition Temp. (Tg) | > 350 °C | The rigid adamantane cage severely restricts segmental chain motion. |

| 5% Weight Loss Temp. (TGA) | > 500 °C | High thermal stability of the adamantane and imide ring structures. |

| CO₂ Permeability | High | The bulky adamantane units create significant free volume, facilitating gas transport. |

| CO₂/CH₄ Selectivity | Moderate to High | The combination of high diffusivity and favorable sorption of CO₂. |

Potential Research Area 2: Chiral Ligands for Asymmetric Catalysis

The development of efficient chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The rigid C₂-symmetric scaffold of certain adamantane-based diamines, such as (1R,3R,5S,7S)-1,3-diaminoadamantane, offers a unique and underexplored platform for designing novel chiral ligands.

Rationale and Scientific Insight

An effective chiral ligand must create a well-defined and asymmetric steric environment around a metal center. The adamantane core provides a rigid backbone, which pre-organizes the coordinating atoms and attached chiral auxiliaries into a specific spatial arrangement. This rigidity minimizes conformational flexibility, which can often lead to a loss of enantioselectivity. By modifying the amine groups with chiral phosphines or other coordinating moieties, one can create a "chiral pocket" around a coordinated metal (e.g., Rhodium, Ruthenium, Iridium), forcing substrates to approach from a specific trajectory and thus favoring the formation of one enantiomer over the other.

Logical Flow for Ligand Design

Caption: Design and application workflow for an adamantane-based chiral catalyst.

Research Direction and Experimental Considerations

A promising research direction is the synthesis of a library of adamantane-based diphosphine ligands and their screening in benchmark asymmetric hydrogenation reactions.

-

Synthesis: The secondary diamine derived from a C₂-symmetric adamantane scaffold can be reacted with chlorodiphenylphosphine to yield the desired diphosphine ligand.

-

Catalyst Formation: The ligand can be coordinated in situ with a metal precursor like [Rh(COD)₂]BF₄ to form the active catalyst.

-

Catalytic Testing: The efficacy of the catalyst should be tested on prochiral substrates, such as methyl α-acetamidoacrylate. The enantiomeric excess (%ee) of the product can be determined using chiral high-performance liquid chromatography (HPLC).

-

Causality: The key to success lies in the rigidity of the adamantane backbone. Unlike more flexible backbones, the adamantane scaffold ensures that the phenyl groups on the phosphorus atoms create a consistent and well-defined chiral environment, which is directly responsible for the high enantioselectivity observed.

Potential Research Area 3: Supramolecular Chemistry and Host-Guest Systems

The precise geometry and hydrogen-bonding capabilities of adamantane-based diamines make them excellent candidates for constructing complex supramolecular assemblies and host-guest systems.

Rationale and Scientific Insight

Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) to build large, ordered structures from smaller molecular components. The adamantane moiety is a classic "guest" molecule for cyclodextrin hosts. However, 1,3-diaminoadamantane can act as a versatile building block for creating novel hosts or self-assembling systems. The two amino groups can be functionalized with recognition motifs or polymerizable units. For instance, functionalizing the amines with moieties capable of strong, directional hydrogen bonds (like urea or amide groups) can lead to the formation of predictable one-dimensional tapes or two-dimensional sheets.

Application in Drug Delivery

A particularly compelling research avenue is the use of adamantane-based diamines as building blocks for pH-responsive drug delivery systems.

-

Concept: The amine groups of 1,3-diaminoadamantane are basic and will be protonated at low pH (e.g., in the acidic environment of a tumor or an endosome). This change in protonation state can be used to trigger the disassembly of a supramolecular nanocarrier and release a therapeutic payload.

-

Experimental Design:

-

Synthesis: Synthesize a prodrug where an anticancer agent is tethered to a functionalized 1,3-diaminoadamantane via a linker.

-

Nanoparticle Formulation: Co-assemble this adamantane-containing prodrug with a host molecule, such as cucurbituril or a calixarene, to form stable nanoparticles at physiological pH (7.4). The stability is driven by host-guest interactions with the adamantane core.

-

pH-Triggered Release: At a lower pH (e.g., 5.5), the protonation of the diamine groups would increase the hydrophilicity of the guest and introduce electrostatic repulsion, leading to the disassembly of the nanoparticles and the release of the drug.

-

Validation: The release profile can be monitored using techniques like dynamic light scattering (DLS) to track particle size and fluorescence spectroscopy to quantify the released drug. This system is self-validating, as the release is mechanistically linked to a predictable pH-dependent protonation event.

-

Conclusion and Future Outlook

Adamantane-based diamines are far more than simple chemical curiosities. Their unique combination of a rigid, stable core and reactive peripheral groups positions them as elite building blocks for the next generation of advanced materials and complex molecular systems. The research areas outlined in this guide—high-performance polymers, chiral catalysis, and dynamic supramolecular systems—represent frontiers where the "adamantane advantage" can be leveraged to achieve unprecedented performance and functionality. By moving beyond established applications and embracing innovative design principles, the scientific community can unlock a wealth of opportunities hidden within these diamondoid scaffolds.

References

-

Title: Adamantane in medicinal chemistry. Source: Current Medicinal Chemistry URL: [Link]

-

Title: Adamantane: A Privileged Scaffold in Medicinal Chemistry. Source: Chemical Reviews URL: [Link]

-

Title: Synthesis and properties of polyimides based on 1,3-bis(4-aminophenoxy)adamantane and 1,3-bis(3-aminophenoxy)adamantane. Source: Polymer URL: [Link]

-

Title: Gas transport properties of polyimides derived from adamantane-based diamines. Source: Journal of Membrane Science URL: [Link]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Adamantane-1,3-diyldimethanamine

For Researchers, Scientists, and Drug Development Professionals

Adamantane-1,3-diyldimethanamine, a unique diamine derivative of the rigid adamantane cage structure, presents significant opportunities in medicinal chemistry and materials science. Its distinct three-dimensional arrangement offers a valuable scaffold for the design of novel therapeutic agents and functional polymers. However, as with any reactive chemical entity, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon established principles of chemical safety and data from structurally related compounds.

Hazard Identification and Risk Assessment: A Proactive Approach

-

Corrosivity: Amines are characteristically alkaline and can be corrosive to skin and eyes. Adamantane-1,3-diamine is known to cause severe skin burns and eye damage[1]. Direct contact can lead to chemical burns, and vapors of volatile amines can irritate the eyes[2].

-

Irritation: Inhalation of dust or vapors may cause respiratory tract irritation[3]. Skin contact, even if not leading to immediate burns, can cause irritation[3].

-

Harmful if Swallowed: Ingestion of similar compounds is considered harmful[3]. Ingestion of alkaline corrosives can result in burns to the mouth and gastrointestinal tract[2].

Table 1: Hazard Profile of Structurally Related Adamantane Derivatives

| Compound | Key Hazards |

| Adamantane-1,3-diamine | Causes severe skin burns and eye damage[1]. |

| Adamantane-1,3-diamine dihydrochloride | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation[3]. |

| 1-Adamantanemethylamine | Causes severe burns, risk of serious damage to eyes[2]. |

It is crucial to treat this compound with the same level of caution as these related compounds, assuming a similar hazard profile until specific toxicological data becomes available.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2][3]. This is the primary defense against the inhalation of vapors or fine dust particles.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[4].

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles with side shields are mandatory[5]. Where there is a risk of splashing, a face shield should be worn in addition to goggles[2].

-

Skin Protection:

-

Gloves: Wear suitable chemical-resistant gloves tested according to standards such as EN 374[5]. Nitrile rubber gloves with a thickness of >0.11 mm are a suitable option[5]. Always inspect gloves for signs of degradation or perforation before use.

-

Protective Clothing: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or full-body suits should be considered[2][3].

-

-

Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of generating significant aerosols or dust, a particulate filter respirator (e.g., P1) should be used[5].

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Protocols: Maintaining a Controlled Environment

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the chemical's integrity.

Handling

-

Avoid all personal contact, including inhalation of dust or vapors[2][3].

-

Wash hands thoroughly with soap and water after handling[3].

-

When handling, be aware of the potential for dust formation. Use procedures that minimize the generation of dust[3][5].

Storage

-

Store away from incompatible materials such as strong oxidizing agents and strong acids[2][8][9].

-

Store in a designated corrosives area if available[4].

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

Spills and Leaks

-

Minor Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wear appropriate PPE as outlined in Section 2.2.

-

For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal[3][10].

-

For liquid spills, contain and absorb the spill with an inert material such as sand, earth, or vermiculite[2].

-

Clean the spill area thoroughly with a suitable decontaminating agent.

-

-

Major Spills:

First Aid Measures

-

Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][3].

-

Skin Contact: Immediately flush the affected area with copious amounts of running water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation persists[2][3].

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][3][7].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Give a glass of water to drink. Seek immediate medical attention[1][3].

Caption: Emergency response workflow for spills and personnel exposure.

Disposal Considerations: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

-

Dispose of contents and containers in accordance with local, regional, and national regulations[3][7].

-

Do not allow the material to enter drains or waterways[5][6].

-

Contaminated packaging should be handled in the same manner as the substance itself[5].

Conclusion

The unique structural properties of this compound make it a compound of significant interest in drug discovery and materials science. By adopting a proactive and informed approach to safety, researchers can mitigate the potential hazards associated with its handling. The principles of risk assessment, the consistent use of engineering controls and personal protective equipment, and adherence to established safe handling and emergency procedures are the cornerstones of a safe and productive research environment.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Adamantane. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2021, August 12). Safety Data Sheet: Adamantane. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound dihydrochloride. Retrieved from [Link]

Sources

- 1. Adamantane-1,3-diamine | 10303-95-4 | TCI AMERICA [tcichemicals.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. chemos.de [chemos.de]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

High-Performance Polymers from Adamantane-1,3-diyldimethanamine: Application Notes and Synthesis Protocols

Introduction: The Adamantane Advantage in Polymer Chemistry